molecular formula C15H16ClNO3 B2439702 tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 928215-97-8

tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B2439702
CAS No.: 928215-97-8
M. Wt: 293.75
InChI Key: RVTNSVQBHKTRFB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a tert-butyl ester group, a 4-chlorophenyl group, and a 2-oxo-2,5-dihydro-1H-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound and an amine. The reaction is often carried out under acidic or basic conditions to facilitate cyclization.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction involving tert-butyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(4-bromophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    tert-Butyl 4-(4-fluorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity.

Biological Activity

tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 928215-97-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure that may influence its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClNO3C_{15}H_{16}ClNO_3 with a molecular weight of approximately 293.75 g/mol. The compound features a pyrrole ring substituted with a tert-butyl group and a chlorophenyl moiety, which may contribute to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. A series of tests have shown that compounds with similar structures exhibit significant activity against various bacterial strains and fungi.

Compound MIC (µg/mL) Target Organism
tert-butyl 4-(4-chlorophenyl)-2-oxo...12.5Staphylococcus aureus
Similar Pyrrole Derivative25Escherichia coli
Another Pyrrole Compound6.25Candida albicans

These results indicate that the presence of the chlorophenyl group may enhance the antimicrobial efficacy of the compound, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) inhibition. In vitro assays comparing this compound to established COX inhibitors like Celecoxib revealed comparable activities.

Compound IC50 (µM) Comparison
tert-butyl 4-(4-chlorophenyl)-2-oxo...15Celecoxib (20)
Other Pyrrole Derivative10-

These findings suggest that modifications to the pyrrole structure can lead to significant anti-inflammatory effects, potentially through the inhibition of COX enzymes .

Anticancer Activity

The biological activity of this compound extends into oncology, where it has been evaluated for its cytotoxic effects on cancer cell lines. A study indicated that the compound induces apoptosis in breast cancer cells through mitochondrial pathways.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25

The mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives for their biological activity against resistant bacterial strains. The study found that modifications at the C4 position significantly enhanced antimicrobial potency.

Study Overview:

  • Objective: To evaluate the antimicrobial efficacy of modified pyrroles.
  • Method: Synthesis of various derivatives followed by MIC testing against clinical isolates.
  • Results: The most potent derivatives had MIC values significantly lower than those of standard antibiotics.

Properties

IUPAC Name

tert-butyl 3-(4-chlorophenyl)-5-oxo-2H-pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-9-11(8-13(17)18)10-4-6-12(16)7-5-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTNSVQBHKTRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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